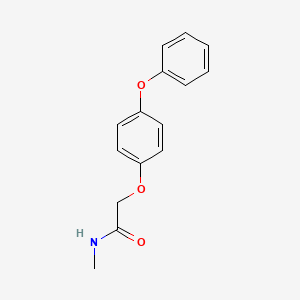
N~1~,N~8~-Dipentyloctanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~8~-Dipentyloctanediamide is an organic compound belonging to the class of diamides It is characterized by the presence of two amide groups attached to an octane backbone, with pentyl groups attached to the nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~8~-Dipentyloctanediamide typically involves the reaction of octanediamine with pentanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N1,N~8~-Dipentyloctanediamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. Additionally, the use of automated purification systems can streamline the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~8~-Dipentyloctanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Nucleophiles like hydroxide ions (OH) or alkoxide ions (RO) can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces primary amines.
Substitution: Produces substituted amides or other derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N~1~,N~8~-Dipentyloctanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of N1,N~8~-Dipentyloctanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
N~1~,N~8~-Diacetylspermidine: Another diamide with similar structural features but different functional groups.
N~1~,N~12~-Diacetylspermine: A related compound with a longer carbon chain and additional functional groups.
Uniqueness
N~1~,N~8~-Dipentyloctanediamide is unique due to its specific combination of pentyl groups and an octane backbone, which imparts distinct chemical and physical properties. This makes it suitable for applications where other diamides may not be as effective.
Propiedades
Número CAS |
873192-98-4 |
|---|---|
Fórmula molecular |
C18H36N2O2 |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
N,N'-dipentyloctanediamide |
InChI |
InChI=1S/C18H36N2O2/c1-3-5-11-15-19-17(21)13-9-7-8-10-14-18(22)20-16-12-6-4-2/h3-16H2,1-2H3,(H,19,21)(H,20,22) |
Clave InChI |
VSVQBJCULVMWLB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCNC(=O)CCCCCCC(=O)NCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl (diethoxyphosphoryl)[(triethylsilyl)oxy]acetate](/img/structure/B14189820.png)
![1-[2-(Bromomethylidene)cyclopropane-1-sulfonyl]-4-methylbenzene](/img/structure/B14189821.png)
![2-{[(Oct-7-ene-1-sulfonyl)oxy]amino}-1-phenylethan-1-one](/img/structure/B14189824.png)
![4-[(Trifluoroethenyl)oxy]but-1-ene](/img/structure/B14189829.png)
![(4R)-4-Ethyl-2-[6-(octyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B14189840.png)






![4-Ethoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14189904.png)

![N-{2-[2,5-Dimethoxy-4-(propylsulfanyl)phenyl]ethyl}acetamide](/img/structure/B14189913.png)
